In-depth Technical Guide: Dibutyldodecylamine (CAS Number 13590-84-6)
In-depth Technical Guide: Dibutyldodecylamine (CAS Number 13590-84-6)
Core Compound Information
Dibutyldodecylamine, with the CAS number 13590-84-6, is a tertiary amine. Its chemical structure consists of a nitrogen atom bonded to two butyl groups and one dodecyl group.
Molecular Formula: C₂₀H₄₃N
Structure:
Physicochemical Properties (Predicted)
Quantitative experimental data for Dibutyldodecylamine is not available. The following table presents predicted properties based on the general characteristics of long-chain tertiary amines. These values are estimations and should be confirmed through experimental analysis.
| Property | Predicted Value/Information |
| Molecular Weight | 297.57 g/mol |
| Appearance | Likely a colorless to yellowish liquid at room temperature. |
| Odor | Amine-like, potentially fishy odor. |
| Boiling Point | Expected to be high (>300 °C) due to its high molecular weight. Tertiary amines have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of N-H bonds for hydrogen bonding. |
| Melting Point | Expected to be low. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and hydrocarbons. |
| Density | Less dense than water. |
Synthesis of Tertiary Amines: General Protocols
Specific synthesis protocols for Dibutyldodecylamine are not documented in the searched literature. However, it can be synthesized through common methods for preparing tertiary amines.
Reductive Amination of an Aldehyde with a Secondary Amine
This is a widely used method for the synthesis of tertiary amines.
Reaction: Dodecanal (B139956) reacts with dibutylamine (B89481) in the presence of a reducing agent to form Dibutyldodecylamine.
Experimental Workflow:
Caption: Reductive Amination Workflow.
Detailed Methodology:
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Reaction Setup: To a solution of dodecanal (1 equivalent) and dibutylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure Dibutyldodecylamine.
Alkylation of a Secondary Amine
Reaction: Dibutylamine can be alkylated with a dodecyl halide (e.g., 1-bromododecane) in the presence of a base.
Logical Relationship for Synthesis:
Caption: Alkylation Synthesis Logic.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask, dissolve dibutylamine (1 equivalent) and 1-bromododecane (B92323) (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (1.5-2 equivalents), to the mixture.
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Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the base, and remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.
Potential Biological Activity and Applications (Hypothetical)
While no specific biological activity has been reported for Dibutyldodecylamine, tertiary amines with long alkyl chains can exhibit properties relevant to drug development and research.
Potential Areas of Interest:
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Surfactant Properties: The combination of a polar amine head and long nonpolar alkyl chains suggests potential surfactant properties, which could be explored in drug delivery systems as emulsifiers or solubilizing agents.
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Ion Channel Modulation: Long-chain amines are known to interact with and modulate the function of various ion channels. This could be a potential area of investigation.
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Antimicrobial Activity: Some tertiary amines with long alkyl chains exhibit antimicrobial properties.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a hypothetical interaction where a tertiary amine might act as an antagonist to a G-protein coupled receptor (GPCR), a common target in drug development. This is a generalized representation and is not based on experimental data for Dibutyldodecylamine.
Caption: Hypothetical GPCR Antagonism.
Conclusion
Dibutyldodecylamine (CAS 13590-84-6) is a tertiary amine for which specific, publicly available technical data is scarce. This guide provides a general overview based on the established chemistry of similar compounds. Researchers and drug development professionals interested in this molecule should prioritize empirical determination of its properties and biological activity through laboratory experimentation. The provided synthesis protocols represent standard methodologies for the formation of tertiary amines and would likely be applicable for the preparation of Dibutyldodecylamine.
